molecular formula C9H14O2 B189511 1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone CAS No. 111613-38-8

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone

Cat. No. B189511
M. Wt: 154.21 g/mol
InChI Key: VPQYGKRHSKLXJB-YIZRAAEISA-N
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Description

The compound is a derivative of bicyclo[4.1.0]heptan-3-one . These types of compounds are often used in organic synthesis and may have various applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that they are bicyclic with a ketone functional group . The exact structure of your compound would depend on the position and configuration of the methyl group.


Chemical Reactions Analysis

The reactivity of your compound would likely be influenced by the ketone functional group and the bicyclic structure. Ketones are often involved in reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. Similar compounds have a molecular weight around 152.2334 .

Safety And Hazards

The safety and hazards associated with your compound would need to be assessed through laboratory testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of your compound in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-[(1R,3S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYGKRHSKLXJB-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@@H](C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449532
Record name 1-[(1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone

CAS RN

111613-38-8
Record name 1-[(1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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